molecular formula C9H7FO2 B8369973 4-Fluoro-3-vinyloxybenzaldehyde

4-Fluoro-3-vinyloxybenzaldehyde

Cat. No.: B8369973
M. Wt: 166.15 g/mol
InChI Key: ONODJVYZJBJUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-vinyloxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the para position and a vinyloxy group at the meta position relative to the aldehyde functional group. The vinyloxy group introduces electron-donating and steric effects, which may enhance reactivity in coupling reactions or serve as a directing group in electrophilic substitution.

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

3-ethenoxy-4-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h2-6H,1H2

InChI Key

ONODJVYZJBJUNU-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C(C=CC(=C1)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-3-vinyloxybenzaldehyde with key analogs, highlighting substituent effects, molecular properties, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Properties Applications References
This compound -F (para), -OCH₂CH₂ (meta) C₉H₇FO₂ 166.15 (calculated) High reactivity due to electron-rich vinyloxy group; potential for polymerization Intermediate in drug synthesis, agrochemicals N/A
4-Fluoro-3-methoxybenzaldehyde -F (para), -OCH₃ (meta) C₈H₇FO₂ 154.14 Moderate reactivity; methoxy group stabilizes aromatic ring Precursor for antibiotics, antiviral agents
4-Fluoro-3-methylbenzaldehyde -F (para), -CH₃ (meta) C₈H₇FO 138.14 Lipophilic methyl group enhances membrane permeability Raw material for benzonitrile derivatives (e.g., agrochemicals)
4-Fluoro-3-(trifluoromethyl)benzaldehyde -F (para), -CF₃ (meta) C₈H₄F₄O 192.12 Strong electron-withdrawing effect; resistance to oxidation Building block for fluorinated pharmaceuticals (e.g., kinase inhibitors)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde -OCH₂C₆H₄F (meta), -OCH₃ (ortho) C₁₅H₁₂FO₃ 268.26 Bulky fluorobenzyloxy group directs regioselectivity Lab-scale synthesis of complex aromatic aldehydes

Physicochemical Properties

  • Lipophilicity :
    • Methyl and trifluoromethyl substituents increase logP values compared to polar vinyloxy or methoxy groups, impacting bioavailability in drug design .
  • Thermal Stability :
    • Trifluoromethyl derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)benzaldehyde) exhibit higher thermal stability, making them suitable for high-temperature reactions .

Key Research Findings

4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) is a validated intermediate in synthesizing antifungal agents, leveraging its methoxy group for regioselective bromination .

4-Fluoro-3-methylbenzaldehyde is a precursor to 4-Fluoro-3-methylbenzonitrile, a herbicide component, highlighting the utility of methyl groups in agrochemical design .

Trifluoromethylated analogs (e.g., 4-Fluoro-3-(trifluoromethyl)benzaldehyde) show promise in fluorinated drug candidates due to enhanced metabolic stability .

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